[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of an oxolane (tetrahydrofuran) ring and a thiazole ring, which are connected via a methylamine linker. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of N-[(tetrahydro-3-furanyl)methyl]-2-thiazolemethanamine as a starting material . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the oxolane and thiazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit similar biological activities.
Oxolane Derivatives: Compounds like tetrahydrofuran and its derivatives are structurally similar due to the presence of the oxolane ring.
Uniqueness
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is unique due to the combination of the oxolane and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C9H14N2OS/c1-3-12-7-8(1)5-10-6-9-11-2-4-13-9/h2,4,8,10H,1,3,5-7H2 |
InChI Key |
QCBFNSRVKRGSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNCC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.